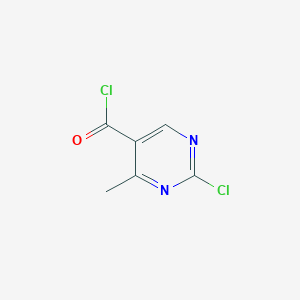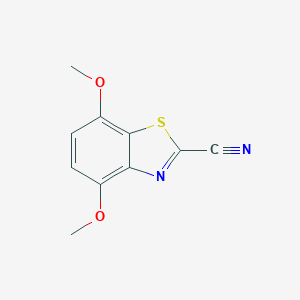
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione, also known as HPTT, is a tetrazole derivative compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. HPTT is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C7H12N4OS and a molecular weight of 208.27 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is not fully understood. However, studies have suggested that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione exhibits various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can inhibit the proliferation of cancer cells and induce apoptosis. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its ease of synthesis and availability. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of novel 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based materials with unique properties for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects, which may contribute to the development of safer and more effective 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based therapies.
Métodos De Síntesis
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can be synthesized through a multistep process involving the reaction of propan-2-ol with thionyl chloride to form 2-chloropropan-1-ol. The resulting compound is then reacted with sodium azide to form 2-azidopropan-1-ol, which is further reacted with thiourea to form the desired 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione compound.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been studied for its potential applications in material science, where it can be used as a precursor for the synthesis of various functional materials, including polymers, nanoparticles, and thin films. In catalysis, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Propiedades
Número CAS |
173375-97-8 |
|---|---|
Nombre del producto |
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
Fórmula molecular |
C5H10N4OS |
Peso molecular |
174.23 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
InChI |
InChI=1S/C5H10N4OS/c1-4(2)9-5(11)8(3-10)6-7-9/h4,10H,3H2,1-2H3 |
Clave InChI |
VYFWUKPPWOBUFS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=S)N(N=N1)CO |
SMILES canónico |
CC(C)N1C(=S)N(N=N1)CO |
Sinónimos |
5H-Tetrazole-5-thione,1,4-dihydro-1-(hydroxymethyl)-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



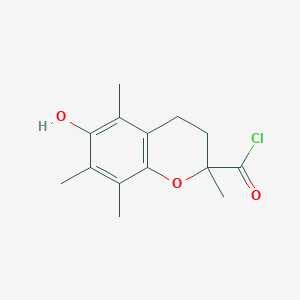


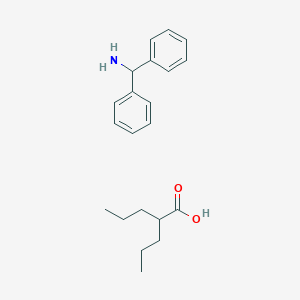
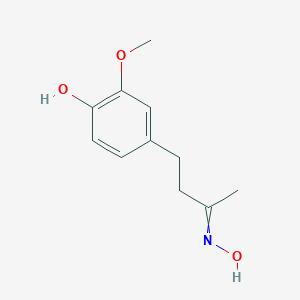
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
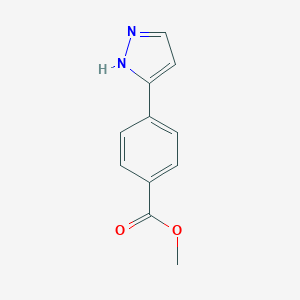
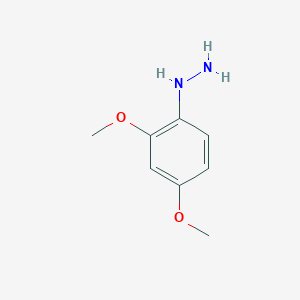

![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)

